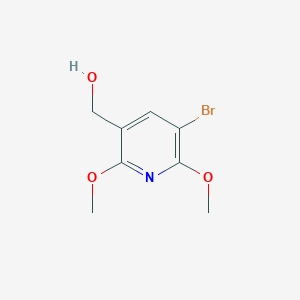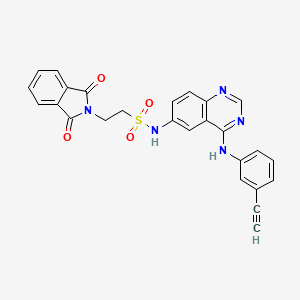![molecular formula C6H3IS2 B3248084 2-Iodothieno[3,2-b]thiophene CAS No. 183308-96-5](/img/structure/B3248084.png)
2-Iodothieno[3,2-b]thiophene
Übersicht
Beschreibung
2-Iodothieno[3,2-b]thiophene is a heterocyclic compound that features a fused ring system consisting of thiophene and iodine. This compound is of significant interest in organic electronics and materials science due to its unique electronic properties and structural characteristics. The presence of iodine in the thiophene ring enhances its reactivity and makes it a valuable building block for various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[3,2-b]thiophene typically involves the iodination of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted thieno[3,2-b]thiophenes.
Cross-Coupling Reactions: Biaryl compounds or conjugated systems.
Oxidation: Thieno[3,2-b]thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2-Iodothieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics due to its excellent charge transport properties.
Material Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.
Medicinal Chemistry: Explored for its potential in drug design and development, particularly in creating molecules with specific electronic characteristics.
Biological Research: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Iodothieno[3,2-b]thiophene in various applications is primarily related to its electronic properties. The iodine atom and the fused thiophene ring system contribute to its high electron density and ability to participate in π-conjugation. This makes it an effective component in electronic devices, where it can facilitate charge transport and improve device performance. In biological systems, its interactions with proteins and nucleic acids are influenced by its planar structure and electronic characteristics.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: Lacks the iodine substituent but shares the fused ring structure.
2-Bromothieno[3,2-b]thiophene: Similar structure with bromine instead of iodine, affecting its reactivity and electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: A larger fused ring system with two thiophene units, offering different electronic characteristics.
Uniqueness: 2-Iodothieno[3,2-b]thiophene is unique due to the presence of the iodine atom, which significantly influences its reactivity and electronic properties. The iodine substituent makes it more reactive in substitution and cross-coupling reactions compared to its non-halogenated counterparts. Additionally, the electronic effects of iodine enhance its performance in organic electronic applications, making it a valuable compound in material science and organic chemistry.
Eigenschaften
IUPAC Name |
5-iodothieno[3,2-b]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHFEQNOLLHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)
![4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B3248047.png)



![N-[(4-bromophenyl)methyl]methanesulfonamide](/img/structure/B3248074.png)




